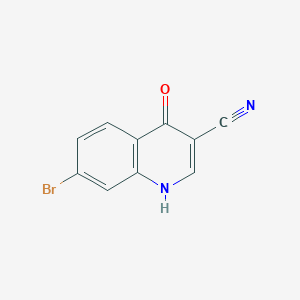

7-Bromo-4-hydroxyquinoline-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-4-hydroxyquinoline-3-carbonitrile is a halogenated derivative of 4-hydroxyquinoline-3-carbonitrile. This compound is part of a significant class of quinoline derivatives known for their diverse biological activities, including inhibition of cellular respiration. The molecular formula of this compound is C10H5BrN2O, and it has a molecular weight of 249.06 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-hydroxyquinoline-3-carbonitrile typically involves the halogenation of 4-hydroxyquinoline-3-carbonitrile. One common method includes the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction conditions often involve moderate temperatures and controlled addition of the brominating agent to ensure selective bromination at the desired position on the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

7-Bromo-4-hydroxyquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a hydrogen atom, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted quinoline derivatives with different functional groups replacing the bromine atom.

Oxidation Reactions: Products include quinoline-3-carboxylic acids or quinoline-3-aldehydes.

Reduction Reactions: Products include 4-hydroxyquinoline derivatives with reduced functional groups.

Aplicaciones Científicas De Investigación

7-Bromo-4-hydroxyquinoline-3-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in developing new therapeutic agents, particularly for its ability to inhibit cellular respiration.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 7-Bromo-4-hydroxyquinoline-3-carbonitrile involves its interaction with cellular respiration pathways. The compound inhibits key enzymes involved in the electron transport chain, leading to a disruption of ATP production and cellular energy metabolism. This inhibition can result in antimicrobial effects, as the energy production in microbial cells is compromised.

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxyquinoline-3-carbonitrile: The parent compound without the bromine substitution.

8-Hydroxyquinoline: Another hydroxylated quinoline derivative with different biological activities.

Quinoline-3-carboxylic acid: A derivative with a carboxyl group instead of a nitrile group.

Uniqueness

7-Bromo-4-hydroxyquinoline-3-carbonitrile is unique due to its specific halogenation, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions and may contribute to its biological activity by affecting its interaction with molecular targets.

Actividad Biológica

7-Bromo-4-hydroxyquinoline-3-carbonitrile is a halogenated derivative of 4-hydroxyquinoline-3-carbonitrile, belonging to a significant class of quinoline derivatives. This compound is notable for its diverse biological activities, including antimicrobial and antiviral properties, as well as its potential applications in medicinal chemistry and material science. This article presents an overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C10H5BrN2O

- Molecular Weight : 249.06 g/mol

The presence of the bromine atom enhances the compound's reactivity and biological activity, making it a subject of interest in various fields of research.

This compound primarily exerts its biological effects by inhibiting key enzymes involved in cellular respiration. This inhibition disrupts ATP production, leading to compromised energy metabolism in microbial cells, which is essential for their survival and proliferation. The compound's interaction with the electron transport chain is crucial for its antimicrobial effects .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. Its effectiveness can be compared to established antimicrobial agents, as shown in the following table:

| Pathogen | Inhibition Zone (mm) | Comparison Standard (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

These results indicate that while the compound shows promising activity, it may not always surpass standard treatments .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Studies have indicated that it can inhibit viral replication at early stages in the virus lifecycle. For instance, derivatives of quinoline compounds have been shown to exhibit IC50 values indicating effective inhibition against viruses like dengue virus serotype 2 (DENV2) and HIV-1 integrase .

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted on various quinoline derivatives, including this compound, found that it retained high activity against multidrug-resistant (MDR) strains of Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) comparable to first-line anti-TB drugs . -

Evaluation of Antiviral Properties :

Another investigation focused on the antiviral efficacy of similar quinoline derivatives against DENV2. The results highlighted that certain substitutions on the quinoline ring significantly enhanced antiviral activity while maintaining low cytotoxicity levels .

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Hydroxyquinoline-3-carbonitrile | C9H7N2O | Lacks bromination; primarily used as an intermediate |

| 8-Hydroxyquinoline | C9H7NO | Different position of hydroxyl group; exhibits varied activities |

| Quinoline-3-carboxylic acid | C10H7NO2 | Contains a carboxyl group; different biological activities |

The halogenation at the 7-position in this compound contributes to its distinct chemical reactivity and enhances its biological activities compared to these similar compounds.

Propiedades

IUPAC Name |

7-bromo-4-oxo-1H-quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O/c11-7-1-2-8-9(3-7)13-5-6(4-12)10(8)14/h1-3,5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDKKWUFCCNDEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C(C2=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634142 |

Source

|

| Record name | 7-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958648-90-3 |

Source

|

| Record name | 7-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.